[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid
Description
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system.
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVIMWOPHNQLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the annulation of a triazole ring to a pyridine ring. One common method includes the cyclization of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the use of multicomponent reactions, which allow for the regioselective synthesis of substituted triazolopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the triazole ring, forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized triazolopyridine derivatives, while reduction can produce triazolylbutadiene .
Scientific Research Applications
Cancer Treatment
The compound has been identified as a potent inhibitor of AXL receptor tyrosine kinase, which is implicated in several cancers. Inhibition of this kinase can lead to reduced tumor growth and metastasis. Studies have shown that derivatives of triazolo[1,5-a]pyridine can effectively target various cancer types including breast, lung, and colon cancers .
Anti-inflammatory Agents
Research indicates that triazolo derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation. They have been explored for their potential in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Antiviral Activity
Recent investigations into the antiviral properties of triazolo compounds have highlighted their efficacy against influenza viruses. Modifications to the triazolo structure have led to compounds that inhibit viral replication by targeting specific protein interactions within the virus .
Bioavailability and Drug Design
The design of triazolo derivatives often focuses on enhancing oral bioavailability and selectivity for specific biological targets. Recent studies have employed structure-activity relationship (SAR) analyses to optimize these compounds for better pharmacokinetic profiles .
Case Studies
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a precursor to diazo compounds, which are valuable intermediates in organic synthesis . The compound’s ability to undergo tautomerism and form metal carbenoids also plays a crucial role in its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar reactivity and applications.
1,2,3-Triazolo[4,5-b]pyrazine: Known for its use in medicinal chemistry and materials science.
1,2,3-Triazolo[4,5-c]pyridazine: Used in the synthesis of various biologically active compounds.
Uniqueness
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the ability to act as a precursor for a wide range of nitrogen-containing heterocycles.
Biological Activity
The compound [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid is a member of the triazolopyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Target Interactions
This compound interacts with various biological targets through mechanisms such as hydrogen bonding and π-π stacking. It has been identified as an inhibitor of key enzymes and receptors involved in critical signaling pathways. Notably, it functions as an inverse agonist for the RORγt receptor, which plays a significant role in modulating inflammatory responses and immune system activities.
Biochemical Pathways
The compound is implicated in several biochemical pathways:
- JAK-STAT Signaling : It inhibits Janus kinases (JAK1 and JAK2), which are crucial for cytokine signaling.
- Cellular Metabolism : It affects pathways related to cellular metabolism and gene expression by modulating the activity of proteins involved in these processes.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines including HePG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent antiproliferative effects .
- Mechanistic Insights : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against bacterial strains and fungi:
- Bacterial Inhibition : It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
- Fungal Activity : Preliminary results indicate antifungal properties that warrant further exploration.
Case Studies
Several studies have highlighted the biological activity of this compound:
Research Applications
The compound's diverse biological activities suggest various applications:
- Pharmaceutical Development : It is being investigated for its potential use in treating cancers and inflammatory diseases.
- Agricultural Chemistry : Its antimicrobial properties may be harnessed for developing new agrochemicals.
Q & A
Q. What are the established synthetic routes for [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid, and what are the critical parameters affecting yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of amino precursors with carbonyl derivatives under acidic or basic conditions, followed by hydrolysis of intermediates (e.g., esters) to yield the carboxylic acid moiety. Key parameters include:
- Reagent stoichiometry : Excess amine or carbonyl reagents can lead to side products.
- Temperature : Cyclization reactions often require controlled heating (80–120°C).
- Purification : Recrystallization or reverse-phase chromatography ensures purity (>95%) .
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Cyclocondensation | Ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate, H2SO4 (cat.) | Core ring formation |
| 2. Hydrolysis | NaOH (aq.), reflux | Ester → carboxylic acid conversion |
| 3. Purification | Ethanol/water recrystallization | Isolate pure product |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Multi-technique validation is critical:
Q. What are the key functional groups influencing reactivity and biological interactions?
Methodological Answer: The triazole ring (electron-deficient N-heterocycle) and carboxylic acid group drive interactions:
- Triazole : Participates in π-π stacking with aromatic residues in enzyme active sites.
- Carboxylic Acid : Enhances solubility and forms hydrogen bonds with target proteins .
Example Reaction : Esterification with SOCl2/MeOH to improve cell membrane permeability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of triazolo-pyridine derivatives?
Methodological Answer: Discrepancies often arise from structural analogs or assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at position 6 vs. 8) .
- Orthogonal Assays : Compare enzyme inhibition (IC50) with cell-based viability assays (e.g., MTT) to confirm target specificity .
Case Study :
| Derivative | Substituent | IC50 (μM) | Cell Viability (IC50, μM) |
|---|---|---|---|
| 6-Cl | Cl at position 6 | 0.12 | 1.5 |
| 8-NO2 | NO2 at position 8 | 0.08 | 0.9 |
| Note: Nitro groups may enhance off-target effects despite lower enzyme IC50 . |
Q. How can computational methods optimize triazolo-pyridine derivatives for selective target binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize compounds with ΔG < -8 kcal/mol .
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO) with activity data to guide synthetic prioritization .
Q. What experimental frameworks validate metabolic stability and toxicity profiles?
Methodological Answer:
- Microsomal Assays : Incubate compounds with liver microsomes (human/rat) to measure t1/2 (e.g., t1/2 > 60 min suggests stability) .
- In Vitro Toxicity : Assess mitochondrial toxicity (Seahorse assay) and hepatotoxicity (ALT/AST release in HepG2 cells) .
Q. How are regioselective functionalization challenges addressed during derivative synthesis?
Methodological Answer:
Q. What advanced techniques characterize reactive intermediates in triazolo-pyridine synthesis?
Methodological Answer:
- In Situ FTIR : Monitor cyclocondensation in real-time to identify transient intermediates.
- LC-MS : Detect low-stability intermediates (e.g., acyl azides) using high-resolution mass spectrometry .
Data Contradiction Analysis
Example : Conflicting reports on the herbicidal activity of fluorinated analogs may stem from:
- Assay Variability : Differences in plant models (Arabidopsis vs. monocots).
- Stereochemical Factors : Racemic vs. enantiopure synthesis (e.g., chiral HPLC separation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
